molecular formula C15H16N4OS B2712693 N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097909-31-2

N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine

Cat. No.: B2712693
CAS No.: 2097909-31-2
M. Wt: 300.38
InChI Key: BRDHLMMOFHVJSG-UHFFFAOYSA-N
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Description

N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a synthetic organic compound that features a combination of aromatic, azetidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyrimidine moiety: This step may involve nucleophilic substitution or coupling reactions.

    Introduction of the (4-(Methylthio)phenyl) group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring and the azetidine moiety may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Building block: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological probes: May be used in the development of probes for studying biological systems.

    Drug development:

Medicine

    Therapeutic agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material science: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine analogs: Compounds with similar structures but different substituents.

    Other azetidine derivatives: Compounds containing the azetidine ring but with different functional groups.

    Pyrimidine-based compounds: Molecules featuring the pyrimidine moiety with various other functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-21-13-4-2-11(3-5-13)15(20)19-8-12(9-19)18-14-6-7-16-10-17-14/h2-7,10,12H,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDHLMMOFHVJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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